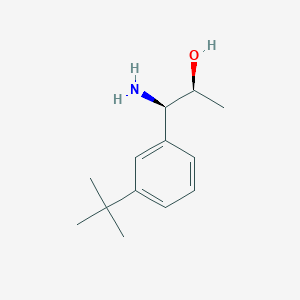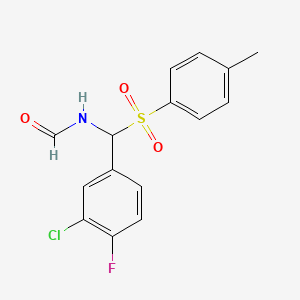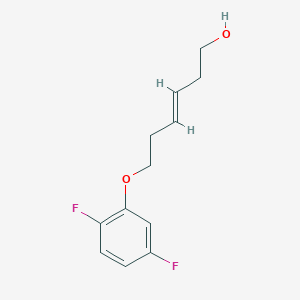
Desloratadineepimpurityahcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desloratadineepimpurityahcl is a compound related to desloratadine, a second-generation tricyclic antihistamine. Desloratadine is commonly used to treat allergic rhinitis and chronic idiopathic urticaria. This compound is an impurity that may be present in desloratadine formulations and is of interest in pharmaceutical research and quality control.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of desloratadineepimpurityahcl involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of desloratadine, followed by specific reactions to introduce the impurity. Common reagents used in these reactions include hydrochloric acid, organic solvents like methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure the purity and quality of the final product. The process involves large-scale synthesis using reactors and controlled environments to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the levels of impurities, including this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Desloratadineepimpurityahcl undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Desloratadineepimpurityahcl has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of desloratadine formulations.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Studied for its pharmacokinetic properties and potential effects on human health.
Industry: Used in the development and quality control of pharmaceutical products containing desloratadine.
Wirkmechanismus
Desloratadineepimpurityahcl exerts its effects by interacting with molecular targets similar to desloratadine. It competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This interaction blocks the action of endogenous histamine, leading to temporary relief of symptoms such as nasal congestion and watery eyes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Desloratadine: The parent compound, used as an antihistamine.
Loratadine: A precursor to desloratadine with similar antihistamine properties.
Fexofenadine: Another second-generation antihistamine with similar uses.
Uniqueness
Desloratadineepimpurityahcl is unique due to its specific structure and formation as an impurity in desloratadine formulations. Its presence and concentration are critical for ensuring the safety and efficacy of desloratadine-based medications.
Eigenschaften
Molekularformel |
C19H21Cl2FN2 |
|---|---|
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
13-chloro-2-fluoro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrochloride |
InChI |
InChI=1S/C19H20ClFN2.ClH/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-23-18(13)19(17,21)15-7-10-22-11-8-15;/h1-2,5-6,9,12,15,22H,3-4,7-8,10-11H2;1H |
InChI-Schlüssel |
SPCDJKFZRQTXQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)


![Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B13052522.png)


